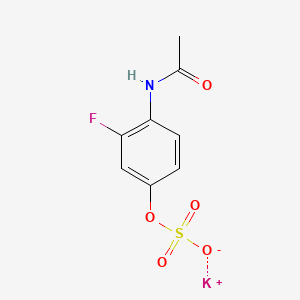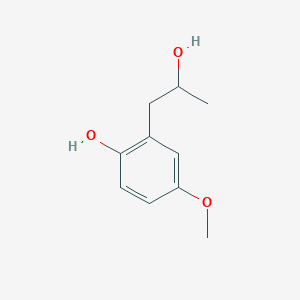
2-(2-Hydroxypropyl)-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxypropyl group and a methoxy group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxypropyl)-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagent used.
科学研究应用
2-(2-Hydroxypropyl)-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used in the formulation of various cosmetic and personal care products due to its antioxidant properties.
作用机制
The mechanism of action of 2-(2-Hydroxypropyl)-4-methoxyphenol primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through the phenolic hydroxyl group, which is capable of undergoing redox reactions.
相似化合物的比较
2-Hydroxypropyl-β-cyclodextrin: Used as a solubilizing agent in pharmaceuticals.
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
4-Methoxyphenol: Used as an antioxidant in various industrial applications.
Uniqueness: 2-(2-Hydroxypropyl)-4-methoxyphenol is unique due to the presence of both a hydroxypropyl group and a methoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-(2-hydroxypropyl)-4-methoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 |
InChI 键 |
CTOUXLCZXBMGMM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=C(C=CC(=C1)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




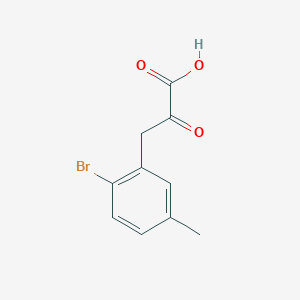
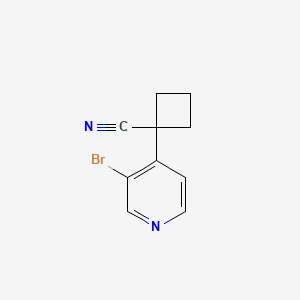


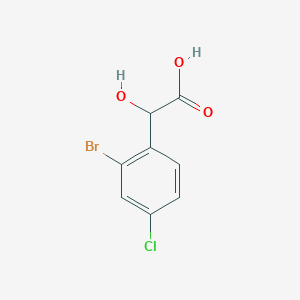
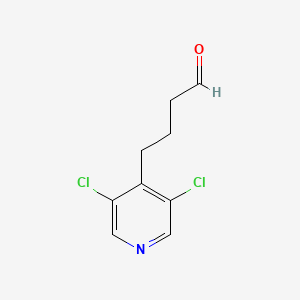
![tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B13598354.png)
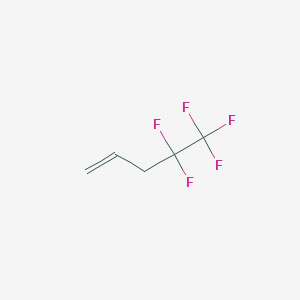
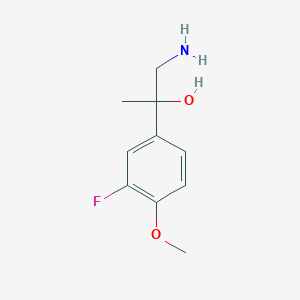
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)
